Enzymatic Oxidation Efficiency: A Class-Level Distinction for meta-Substituted Benzoic Acids
Studies on CYP199A4, a bacterial P450 enzyme, provide a clear class-level differentiation for meta-substituted benzoic acids like 3-Formyl-4-methoxybenzoic acid. The research demonstrates that 3-formylbenzoic acid (a core substructure of the target compound) is oxidized with lower activity than its equivalent para isomer, 4-formylbenzoic acid [1]. Furthermore, 3-methoxybenzoic acid completely failed to undergo O-demethylation by CYP199A4, an activity which is highly efficient for its para isomer, 4-methoxybenzoic acid (turnover rate of 1220 min⁻¹) [2]. This indicates that the meta substitution pattern fundamentally alters substrate recognition and catalytic efficiency.
| Evidence Dimension | Enzymatic Turnover Activity (CYP199A4 Oxidation) |
|---|---|
| Target Compound Data | Lower activity (qualitative) [inferred for 3-formyl substituted analogs] |
| Comparator Or Baseline | 4-formylbenzoic acid (para isomer): Higher activity (qualitative) |
| Quantified Difference | Significantly reduced or absent activity for meta isomers vs. para isomers |
| Conditions | In vitro assay using CYP199A4 enzyme from Rhodopseudomonas palustris HaA2 |
Why This Matters
This data is critical for researchers using this compound as a substrate in biocatalytic applications, as the meta-substitution pattern directly dictates a unique and less efficient metabolic fate compared to para analogs, which must be accounted for in experimental design and interpretation.
- [1] Podgorski, M. N., Coleman, T., Bruning, J. B., & Bell, S. G. (2020). Investigation of the requirements for efficient and selective cytochrome P450 monooxygenase catalysis across different reactions. Journal of Inorganic Biochemistry, 203, 110913. View Source
- [2] Coleman, T., Podgorski, M. N., & Bell, S. G. (2015). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. RSC Advances, 5(62), 49871-49879. View Source
